molecular formula C12H13BrN2O3 B14903363 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one

4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one

Cat. No.: B14903363
M. Wt: 313.15 g/mol
InChI Key: YDBZZRVDAZWGON-UHFFFAOYSA-N
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Description

4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one is a chemical compound with the molecular formula C12H13BrN2O3. It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

4-[2-(4-bromophenoxy)acetyl]piperazin-2-one

InChI

InChI=1S/C12H13BrN2O3/c13-9-1-3-10(4-2-9)18-8-12(17)15-6-5-14-11(16)7-15/h1-4H,5-8H2,(H,14,16)

InChI Key

YDBZZRVDAZWGON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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